1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester

説明

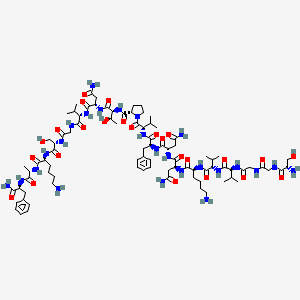

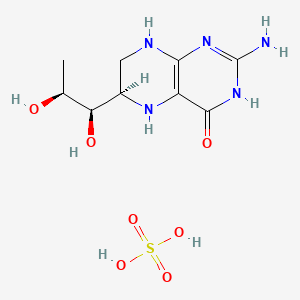

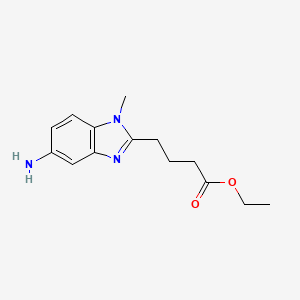

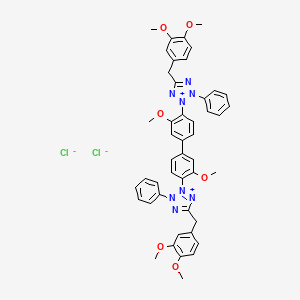

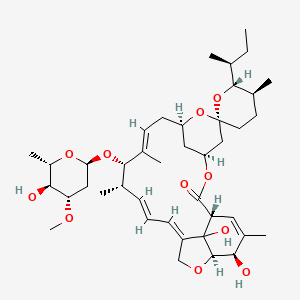

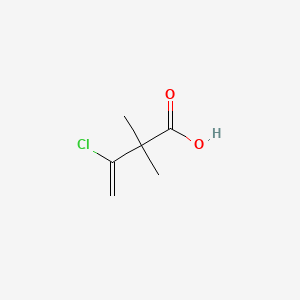

1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester is a bendamustine intermediate . It has a molecular weight of 261.32 and a molecular formula of C14H19N3O2 .

Synthesis Analysis

In the synthesis process, 50 g of 1-methyl-5-nitro-1H-benzimidazole-2-butyric acid ethyl ester is added to a hydrogenation reaction kettle along with 2.5 g of 5% palladium/carbon, 1.3 L of methanol, and 475 ml of ethyl acetate . The hydrogen pressure is controlled at 0.1 - 0.2 MPa, and the reaction solution is allowed to react for 15 hours at 25 °C . The reaction endpoint is monitored using TLC . The filtrate is collected by decompression filtering the fluid at 35 °C . After drying the filtrate under reduced pressure, 75 ml of ethyl acetate is added, and the mixture is stirred for 0.5 hours at 70 °C . The mixture is then stirred for 0.5 hours at 5 °C, allowed to crystallize for 2 hours at 5 °C, and then filtered . The filter cake is washed with acetic acid ethyl ester and dried under decompression for 5 hours at 50 °C to yield 35 g of 1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester, with a yield of 77.8% .Molecular Structure Analysis

The molecular structure of 1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester is represented by the formula C14H19N3O2 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester include a hydrogenation reaction .Physical And Chemical Properties Analysis

1-Methyl-5-amino-1H-benzimidazole-2-butanoic Acid Ethyl Ester has a melting point of 130-135°C and a predicted boiling point of 471.6±25.0 °C . Its predicted density is 1.21±0.1 g/cm3 . It is slightly soluble in chloroform and ethyl acetate . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .科学的研究の応用

Corrosion Inhibition : A related compound, "1-{[benzyl-(2-cyano-ethyl)-amino]-methyl}-5-methyl-1H-pyrazole-3-carboxylic acid ethyl ester", has been evaluated as a corrosion inhibitor for steel in hydrochloric acid. It significantly reduced the corrosion rate with an efficiency of up to 98.5% (Herrag et al., 2007).

Pharmaceutical Research : The compound has been explored in pharmaceutical research for the development of nonpeptide angiotensin II receptor antagonists. Such compounds, including derivatives of benzimidazole-7-carboxylic acids, have shown potential as prodrugs for improving oral bioavailability and efficacy in hypertension treatment (Kubo et al., 1993).

Co-Crystallization Studies : Co-crystallization of a benzimidazole derivative (similar to the compound ) with carboxylic acids has been performed, leading to the development of compounds with varied thermal stability and conformational states, which could have implications in material science and pharmaceuticals (Zhai et al., 2017).

Antineoplastic and Antifilarial Agents : A study on alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, closely related to the compound , revealed potential applications as antineoplastic and antifilarial agents. Some of these compounds showed significant growth inhibition in certain cell lines and antifilarial activity (Ram et al., 1992).

Fluorescence Applications : Research on rhenium tricarbonyl core complexes with benzimidazole derivatives, including those similar to "1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester", indicated potential applications in fluorescence and luminescence studies (Wei et al., 2006).

Antimicrobial Activity : Some benzimidazole derivatives have shown promising results in in vitro antimicrobial activity studies, suggesting potential use in developing new antimicrobial agents (Abdellatif et al., 2013).

Biological Activity Evaluation : The compound "2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester", closely related to the compound , has been evaluated for antibacterial activity, highlighting its potential in medical applications (Ghani & Mansour, 2011).

Synthesis Optimization : The synthetic process of bendamustin, which involves "1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester", has been optimized for higher purity, indicating the compound's role in pharmaceutical manufacturing (Zhan, 2011).

Safety And Hazards

特性

IUPAC Name |

ethyl 4-(5-amino-1-methylbenzimidazol-2-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-3-19-14(18)6-4-5-13-16-11-9-10(15)7-8-12(11)17(13)2/h7-9H,3-6,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUMGOLYNZBZPKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652641 | |

| Record name | Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester | |

CAS RN |

3543-73-5 | |

| Record name | Ethyl 5-amino-1-methyl-1H-benzimidazole-2-butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3543-73-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(5-amino-1-methyl-1H-benzimidazol-2-yl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-(5-amino-1-methyl-1H-1,3-benzodiazol-2-yl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z,12R)-12-hydroxyoctadec-9-enoic acid](/img/structure/B562313.png)

![4-Methyl-5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaene](/img/structure/B562319.png)